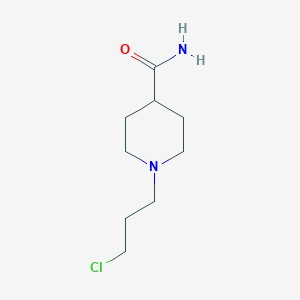

1-(3-Chloropropyl)piperidine-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloropropyl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClN2O/c10-4-1-5-12-6-2-8(3-7-12)9(11)13/h8H,1-7H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUZOTFHVKGPADM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70562206 | |

| Record name | 1-(3-Chloropropyl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129846-88-4 | |

| Record name | 1-(3-Chloropropyl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Approaches to the Piperidine-4-Carboxamide Core

The construction of the piperidine-4-carboxamide scaffold is a crucial first step in the synthesis of the title compound. Two primary methodologies are commonly employed: the hydrolysis of a nitrile precursor and the direct amidation of a carboxylic acid.

Nitrile Hydrolysis for Carboxamide Formation

A prevalent route to piperidine-4-carboxamide involves the hydrolysis of piperidine-4-carbonitrile. This transformation can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis, typically employing strong acids such as sulfuric acid or hydrochloric acid, proceeds through the protonation of the nitrile nitrogen, rendering the carbon atom more susceptible to nucleophilic attack by water. The reaction initially forms an amide, which can be further hydrolyzed to the carboxylic acid under forcing conditions. Therefore, careful control of reaction parameters is essential to isolate the desired carboxamide intermediate.

Alternatively, base-catalyzed hydrolysis offers another pathway. While this method can also lead to the formation of the corresponding carboxylate salt, the reaction can often be stopped at the amide stage under milder conditions. The use of reagents like manganese dioxide has also been reported to facilitate the conversion of nitriles to amides. google.com

| Reagent/Catalyst | Conditions | Product |

| Concentrated H₂SO₄ | Controlled temperature | Piperidine-4-carboxamide |

| Aqueous NaOH | Heating | Piperidine-4-carboxamide (and potential for saponification) |

| Manganese Dioxide | Heating in the presence of water | Piperidine-4-carboxamide |

Direct Amidation via Carboxylic Acid Activation

An alternative and widely used approach is the direct amidation of piperidine-4-carboxylic acid. This method necessitates the activation of the carboxylic acid to facilitate the reaction with an amine source, typically ammonia (B1221849) or ammonium (B1175870) chloride. A variety of coupling agents can be employed for this purpose. Common activating agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like N-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.

The general protocol involves dissolving piperidine-4-carboxylic acid in a suitable anhydrous solvent, such as dimethylformamide (DMF), followed by the addition of the coupling agent, HOBt, and a source of ammonia. The choice of reagents and reaction conditions can be tailored to optimize the yield and purity of the resulting piperidine-4-carboxamide.

| Activating Agent | Additive | Amine Source | Solvent |

| EDC | HOBt | Ammonium chloride | DMF |

| DCC | - | Ammonia (gas) | Dichloromethane |

Functionalization and Derivatization at the Piperidine (B6355638) Nitrogen

Once the piperidine-4-carboxamide core is synthesized, the next crucial step is the introduction of the 3-chloropropyl group at the piperidine nitrogen. This is typically achieved through N-alkylation. The resulting chloropropyl moiety then serves as a handle for further chemical modifications.

N-Alkylation with Halogenated Propyl Chains

The secondary amine of piperidine-4-carboxamide is readily alkylated using a suitable three-carbon electrophile. A common and effective alkylating agent is 1-bromo-3-chloropropane. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed during the reaction. Common bases for this transformation include potassium carbonate or sodium hydride. researchgate.net The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being frequently used. researchgate.net To drive the reaction to completion, a slight excess of the alkylating agent may be used, and the reaction temperature can be elevated. In some cases, the addition of a catalytic amount of sodium iodide can enhance the rate of reaction through the in situ formation of the more reactive 1-chloro-3-iodopropane.

| Alkylating Agent | Base | Solvent | Additive (Optional) |

| 1-Bromo-3-chloropropane | K₂CO₃ | DMF | - |

| 1-Bromo-3-chloropropane | NaH | Acetonitrile | NaI |

| 3-Chloropropyl mesylate | Diisopropylethylamine | Toluene | - |

Nucleophilic Substitution Reactions Involving the Chloropropyl Moiety

The chlorine atom of the 3-chloropropyl group in 1-(3-chloropropyl)piperidine-4-carboxamide is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. This versatility is a key feature of the compound's utility in synthetic chemistry.

A range of nucleophiles can be employed to displace the chloride ion. For instance, reaction with primary or secondary amines can lead to the formation of the corresponding N-substituted aminopropyl derivatives. This reaction is typically performed in a suitable solvent and may be facilitated by the addition of a non-nucleophilic base to scavenge the liberated hydrochloric acid. Other nucleophiles such as alkoxides, thiolates, and cyanides can also be used to introduce oxygen, sulfur, and carbon-based functionalities, respectively. The choice of reaction conditions, including temperature and solvent, will depend on the nature of the nucleophile and the desired product.

| Nucleophile | Product Type |

| Primary/Secondary Amine | Diamine derivative |

| Sodium Alkoxide | Ether derivative |

| Sodium Thiolate | Thioether derivative |

| Sodium Cyanide | Nitrile derivative |

Advanced Chemical Transformations and Cyclization Reactions

The presence of both a nucleophilic nitrogen (within the piperidine ring) and an electrophilic carbon (at the end of the chloropropyl chain, or a derivative thereof) in 1-(3-chloropropyl)piperidine-4-carboxamide and its derivatives allows for intramolecular cyclization reactions, leading to the formation of bicyclic and polycyclic systems.

One notable transformation is the potential for the intramolecular cyclization of the carboxamide nitrogen onto the electrophilic propyl chain, which can lead to the formation of a bicyclic lactam. However, a more extensively studied and synthetically valuable transformation is the construction of fused heterocyclic systems. For example, the reaction of 2-aminopyridine (B139424) with derivatives of 1-(3-chloropropyl)piperidine-4-carboxamide can lead to the formation of pyrido[1,2-a]pyrimidin-4-one scaffolds. wjpsonline.comrsc.orgnih.govresearchgate.net

In a potential synthetic route, the 1-(3-chloropropyl)piperidine-4-carboxamide could be envisioned to first undergo a reaction where the carboxamide is converted to a more reactive intermediate, such as a β-keto ester derivative at the 4-position. This intermediate could then be reacted with 2-aminopyridine. The initial reaction would likely be a nucleophilic addition of the exocyclic amino group of 2-aminopyridine to the carbonyl group, followed by an intramolecular nucleophilic attack of the pyridinic nitrogen onto the electrophilic carbon of the propyl chain, leading to the formation of the fused bicyclic system. This type of cyclization is a powerful strategy for the rapid construction of complex heterocyclic frameworks that are of significant interest in medicinal chemistry. The synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives is often achieved through the condensation of 2-aminopyridines with β-keto esters, such as ethyl acetoacetate, in the presence of a dehydrating agent like polyphosphoric acid. wjpsonline.comrsc.orgnih.govresearchgate.net

| Reactants | Product Scaffold |

| 1-(3-Chloropropyl)piperidine-4-carboxamide derivative, 2-Aminopyridine | Pyrido[1,2-a]pyrimidine derivative |

Preclinical Pharmacological Investigations and Biological Target Interactions

Elucidation of Biological Activities and Molecular Interaction Mechanisms

While detailed studies specifically elucidating the comprehensive biological activity profile of 1-(3-Chloropropyl)piperidine-4-carboxamide are not extensively available in publicly accessible literature, its structural components—a piperidine (B6355638) ring, a carboxamide group, and a chloropropyl chain—suggest potential interactions with a range of biological targets. The piperidine moiety is a common feature in many neurologically active agents, and the carboxamide group can participate in hydrogen bonding, a key interaction in many ligand-receptor binding events.

The molecular interaction mechanisms for compounds of this class often involve the protonatable nitrogen of the piperidine ring forming electrostatic interactions with key acidic residues, such as aspartate, in the binding pockets of G protein-coupled receptors (GPCRs). For instance, studies on the related compound N-(2-hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-carboxamide (D2AAK4) have shown that its protonatable nitrogen atom forms a crucial electrostatic interaction with a conserved aspartic acid residue (Asp 3.32) within the transmembrane helices of various aminergic GPCRs. nih.gov This interaction serves as a primary anchoring point for the ligand within the receptor. nih.gov The remainder of the molecule then orients itself within the binding pocket, with different substituents influencing affinity and selectivity for various receptor subtypes. nih.gov

Investigation of Enzymatic Inhibition Profiles

The piperidine-4-carboxamide scaffold has been investigated for its inhibitory activity against several key enzymes implicated in various disease pathologies.

Cholinesterase Inhibition Studies

Some sources suggest that 1-(3-Chloropropyl)piperidine-4-carboxamide may possess inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the regulation of cholinergic neurotransmission. However, specific inhibitory concentration (IC50) values or detailed kinetic studies for this particular compound are not readily found in the reviewed scientific literature.

Nevertheless, the potential for cholinesterase inhibition by this structural class is supported by studies on other N-substituted piperidine-4-carboxamide derivatives. For example, a series of N-benzylpiperidine carboxamide derivatives has been synthesized and evaluated for their potential in the treatment of Alzheimer's disease, a condition characterized by cholinergic deficits. In one such study, compounds were designed by replacing the ester linkage in a lead compound with a more metabolically stable amide linker. nih.gov Two of the most active analogs, 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide , demonstrated significant in vitro inhibition of acetylcholinesterase. nih.gov

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | Acetylcholinesterase | 0.41 ± 1.25 |

| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide | Acetylcholinesterase | 5.94 ± 1.08 |

These findings highlight that the piperidine-4-carboxamide core can be effectively utilized to design cholinesterase inhibitors, and the nature of the substituents on the piperidine nitrogen and the carboxamide nitrogen are critical for potent activity.

Inhibition of Soluble Epoxide Hydrolase by Piperidine-4-carboxamide Derivatives

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. Inhibition of sEH is therefore a therapeutic strategy for treating inflammation and hypertension. The piperidine-4-carboxamide scaffold has been identified as a promising framework for the development of potent sEH inhibitors.

Structure-activity relationship (SAR) studies have revealed that the substitution pattern on the piperidine ring is crucial for inhibitory activity. Research has shown that substituents at the 3-position of the piperidine ring can lead to more potent inhibition compared to substitution at the 4-position. nih.gov For instance, a derivative with a diethylamide group at the 4-position of the piperidine ring showed potent effects, but moving the functional group to the 3-position further enhanced the activity against human sEH. nih.gov The introduction of polar groups has also been shown to be beneficial for activity. nih.gov

| Compound Feature | Target Enzyme | IC50 (nM) |

|---|---|---|

| N,N-diethylamide at piperidine-4-position | Human sEH | 2.2 |

| N,N-diethylamide at piperidine-3-position | Human sEH | 0.35 |

These studies underscore the importance of the substitution pattern on the piperidine ring for achieving high-potency sEH inhibition.

Inhibition of Leukotriene A4 Hydrolase by Related Piperidine Scaffolds

Leukotriene A4 (LTA4) hydrolase is a bifunctional zinc metalloenzyme that catalyzes the final step in the biosynthesis of the potent chemoattractant and pro-inflammatory mediator, leukotriene B4 (LTB4). mdpi.com Consequently, inhibitors of LTA4 hydrolase are of interest for the treatment of inflammatory diseases.

Novel piperidine and piperazine (B1678402) derivatives have been designed and evaluated as inhibitors of LTA4 hydrolase. nih.gov While specific data for 1-(3-Chloropropyl)piperidine-4-carboxamide is not available, studies on related structures have demonstrated that the piperidine scaffold can be effectively utilized to achieve potent inhibition of this enzyme. nih.govnih.gov For instance, a study focusing on the elaboration of a 5-hydroxyindole (B134679) fragment led to the synthesis of a piperidine-4-carboxylic acid derivative. Although this particular compound was a relatively weak inhibitor, it demonstrated that the piperidine moiety could be accommodated within the active site of LTA4 hydrolase. acs.org

Inhibition of 15-Prostaglandin Dehydrogenase by Analogous Compounds

The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the primary enzyme responsible for the degradation of prostaglandins, such as prostaglandin (B15479496) E2 (PGE2). nih.gov Inhibition of 15-PGDH can elevate local PGE2 levels, which has been shown to promote tissue regeneration and repair. nih.govmdpi.com

While there is no direct evidence of 1-(3-Chloropropyl)piperidine-4-carboxamide inhibiting 15-PGDH, various small molecule inhibitors have been developed, some of which incorporate heterocyclic ring systems. The development of potent and selective 15-PGDH inhibitors is an active area of research, with several classes of compounds showing promise. For example, the small molecule SW033291 has been identified as a potent inhibitor of 15-PGDH. nih.gov Although structurally distinct from the compound of interest, the exploration of diverse chemical scaffolds, including those containing piperidine-like structures, is ongoing in the quest for improved 15-PGDH inhibitors.

Receptor Binding and Modulation Studies

The potential for 1-(3-Chloropropyl)piperidine-4-carboxamide and its analogs to interact with and modulate the activity of various receptors has been a subject of investigation.

As previously mentioned, the related piperidine-4-carboxamide derivative, D2AAK4, has been identified as a multi-target ligand with moderate affinity for dopamine (B1211576) D1, D2, and D3 receptors, as well as serotonin (B10506) 5-HT2A and 5-HT7 receptors. nih.gov This demonstrates the potential of the piperidine-4-carboxamide scaffold to interact with aminergic GPCRs, which are important targets for antipsychotic medications. nih.gov The binding of D2AAK4 is characterized by an electrostatic interaction between the protonatable nitrogen of the piperidine ring and a conserved aspartate residue in the receptors. nih.gov

| Compound | Receptor Target | Binding Affinity (Ki, nM) |

|---|---|---|

| N-(2-hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-carboxamide (D2AAK4) | Dopamine D1 | 290 |

| Dopamine D2 | 170 | |

| Dopamine D3 | 150 | |

| Serotonin 5-HT2A | 270 | |

| Serotonin 5-HT7 | 280 |

These findings suggest that modifications to the substituents on the piperidine nitrogen and the carboxamide could be a viable strategy for developing novel ligands with specific receptor binding profiles. The 3-chloropropyl group in 1-(3-Chloropropyl)piperidine-4-carboxamide provides a reactive handle for further chemical modifications to explore a wider range of receptor interactions.

Sigma Receptor Affinity and Selectivity of Piperidine Derivatives

The sigma (σ) receptors, comprising σ1 and σ2 subtypes, have been identified as targets for therapeutic intervention in a variety of central nervous system disorders. chemrxiv.orgchemrxiv.org The piperidine-4-carboxamide scaffold has proven to be a valuable framework for developing potent and selective sigma receptor ligands.

A study focused on the design and synthesis of new piperidine-4-carboxamide derivatives investigated how different substitutions on the amide nitrogen atom affect affinity for sigma receptors. nih.gov By replacing an N-benzylcarboxamide group with various cyclic or linear moieties, researchers were able to significantly modulate binding affinity and selectivity. nih.gov One particular derivative, a tetrahydroquinoline compound featuring a 4-chlorobenzyl moiety attached to the piperidine nitrogen, demonstrated a very high affinity for the σ1 receptor with a Ki value of 3.7 nM. nih.gov This compound also exhibited a remarkable selectivity ratio (Kiσ2/Kiσ1) of 351, indicating a strong preference for the σ1 subtype over the σ2 subtype. nih.gov

The structural features common to both sigma-1 and dopamine D4 receptors, such as a basic nitrogen within a piperidine ring that forms key interactions with the receptor, have been noted in pharmacophore work. chemrxiv.org Research into phenoxyalkylpiperidines has also identified the 4-methylpiperidine (B120128) chemotype as conferring potent binding to the σ1 receptor. uniba.it

| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity (Kiσ2/Kiσ1) |

| Tetrahydroquinoline derivative with 4-chlorobenzyl on piperidine nitrogen (2k) | σ1 | 3.7 nM | 351 |

CCR5 Receptor Antagonism by Piperidine-4-carboxamide Analogs

The C-C chemokine receptor 5 (CCR5) is a critical co-receptor for the entry of R5-tropic strains of HIV-1 into host cells, making it a key target for antiretroviral therapy. wikipedia.org Piperidine-4-carboxamide analogs have emerged as a potent class of CCR5 antagonists.

The development of these antagonists was advanced by replacing a 5-oxopyrrolidin-3-yl fragment in a previous lead structure with a 1-acetylpiperidin-4-yl group. nih.gov This modification led to a novel series of powerful CCR5 antagonists. Further optimization through the introduction of small, hydrophobic substituents on a central phenyl ring increased the binding affinity, resulting in antagonists with low to sub-nanomolar potency. nih.gov

A notable example from this class is TAK-220 (1-acetyl-N-{3-[4-(4-carbamoylbenzyl)piperidin-1-yl]propyl}-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide). nih.gov This compound demonstrated high CCR5 binding affinity with an IC50 of 3.5 nM and potent inhibition of HIV-1 envelope-mediated membrane fusion with an IC50 of 0.42 nM. nih.govnih.gov The piperidine-4-carboxamide moiety was identified as being crucial for this anti-HIV activity and for conferring metabolic stability. nih.gov Optimization efforts that led to the discovery of a 4-hydroxypiperidine (B117109) derivative also showed improved potency against the CCR5 receptor. lookchem.com

| Compound | Assay | Potency (IC50) |

| TAK-220 (5m) | CCR5 Binding Affinity | 3.5 nM |

| TAK-220 (5m) | HIV-1 Envelope-Mediated Membrane Fusion | 0.42 nM |

| Compound 5f | HIV-1 Envelope-Mediated Membrane Fusion | 5.8 nM |

Dopamine Reuptake Inhibition by Piperidine-4-carboxamide Derivatives

The dopamine transporter (DAT) is responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating its signaling. nih.govkoreascience.kr Inhibition of this transporter can increase synaptic dopamine levels, a mechanism relevant to the treatment of certain neurological and psychiatric conditions.

Research into 4-benzylpiperidine (B145979) carboxamides has explored their potential as monoamine reuptake inhibitors. nih.govkoreascience.kr Structure-activity relationship studies revealed that the length of the linker region between key structural components is critical for DAT inhibition. Derivatives with a two-carbon linker consistently exhibited a higher degree of DAT inhibition compared to those with a three-carbon linker. nih.govkoreascience.kr Furthermore, the presence of a diphenyl acetyl substitution was highly correlated with potent dopamine reuptake inhibition, regardless of the linker length. nih.govkoreascience.kr These findings highlight the specific structural requirements for modulating the activity of piperidine-4-carboxamide derivatives at the dopamine transporter. nih.gov

| Structural Feature of 4-Benzylpiperidine Carboxamides | Effect on Dopamine Transporter (DAT) Inhibition |

| Two-carbon linker region | Higher degree of inhibition |

| Three-carbon linker region | Lower degree of inhibition |

| Diphenyl acetyl substitution | Strong inhibition |

Serotonin Receptor Ligand Interactions of Related Piperidine Scaffolds

Piperidine scaffolds are a common feature in ligands designed to interact with serotonin (5-HT) receptors, which are implicated in a wide array of physiological and pathological processes. nih.gov The versatility of the 4-arylpiperidine scaffold has been utilized in the development of multi-target-directed ligands that can interact with various serotonin receptor subtypes. nih.gov

Structural modifications to the piperidine ring and its substituents can significantly alter binding affinity and functional activity at these receptors. For instance, in the development of ligands targeting both the serotonin transporter (SERT) and the 5-HT1A receptor, the piperidine ring was found to have a strong affinity for the 5-HT1A receptor. nih.gov In a different series of compounds, replacing a piperazine moiety with a piperidine ring in benzothiazole (B30560) derivatives led to a reduced binding intensity at 5-HT1A receptors, demonstrating the subtle influence of the core heterocyclic structure on receptor interaction. nih.gov These studies underscore the importance of the piperidine scaffold in designing ligands with specific serotonin receptor interaction profiles.

In Vitro Efficacy Assessments and Cellular Responses

The therapeutic potential of piperidine-4-carboxamide derivatives has been evaluated in various cell-based assays, particularly in the contexts of anti-HIV-1 activity and cancer cell cytotoxicity.

Anti-HIV-1 Activity in Cellular Models

The potent CCR5 antagonism exhibited by piperidine-4-carboxamide analogs translates directly to effective anti-HIV-1 activity in cellular models. nih.govnih.gov By blocking the CCR5 co-receptor, these compounds prevent the virus from entering and infecting immune cells. wikipedia.org

In one study, a selected piperidine-4-carboxamide derivative, compound 11f, demonstrated excellent antiviral activity against CCR5-tropic HIV-1 replication in human peripheral blood mononuclear cells (PBMCs), with an EC50 value of 0.59 nM. nih.gov Another highly optimized compound, TAK-220, also showed strong inhibition of the replication of various CCR5-using HIV-1 clinical isolates in human PBMCs, with a mean EC50 of 1.1 nM and a mean EC90 of 13 nM. nih.gov These findings confirm that the piperidine-4-carboxamide scaffold is a robust platform for developing highly potent inhibitors of HIV-1 replication.

| Compound | Cellular Model | Antiviral Efficacy (EC50) |

| 11f | Human Peripheral Blood Mononuclear Cells | 0.59 nM |

| TAK-220 (5m) | Human Peripheral Blood Mononuclear Cells | 1.1 nM (mean) |

Cytotoxicity Studies in Tumor Cell Lines

Derivatives based on the piperidine scaffold have been investigated for their cytotoxic effects against various cancer cell lines. While data on 1-(3-Chloropropyl)piperidine-4-carboxamide is not specified, studies on related structures indicate that this chemical class possesses potential anticancer activity.

For example, a series of 3,5-bis(benzylidene)-4-piperidones, which are structurally related to piperidine carboxamides, showed significant and tumor-selective toxicity. mdpi.com These compounds were highly toxic to human gingival carcinoma (Ca9-22) and other squamous carcinoma cell lines but were less toxic to non-malignant fibroblast cells. mdpi.com Another study on novel piperidone compounds (P3, P4, and P5) also demonstrated tumor-selective cytotoxicity, with average CC50 values against nine tumorigenic cell lines of 2.26 µM, 1.91 µM, and 1.52 µM, respectively. nih.gov

Furthermore, research on piperidine-3-carboxamide derivatives (regioisomers of the title compound's core) identified a compound with an IC50 of 0.88 µM against the A375 human melanoma cell line, which induced senescence-like changes without significant toxicity to normal cells. nih.gov A different piperidine-4-carboxamide derivative, AZD5363, which functions as an Akt kinase inhibitor, was shown to inhibit tumor growth in a breast cancer xenograft model. nih.gov

| Compound/Derivative Class | Cancer Cell Line(s) | Cytotoxicity (CC50 / IC50) |

| Piperidone P3 | Average of 9 tumor lines | 2.26 µM (CC50) |

| Piperidone P4 | Average of 9 tumor lines | 1.91 µM (CC50) |

| Piperidone P5 | Average of 9 tumor lines | 1.52 µM (CC50) |

| Piperidine-3-carboxamide (Hit compound 1) | A375 Human Melanoma | 0.88 µM (IC50) |

Antimicrobial Activity Spectrum

There is currently no specific data available from preclinical studies detailing the antimicrobial activity spectrum of 1-(3-Chloropropyl)piperidine-4-carboxamide. Investigations into other piperidine-4-carboxamide derivatives have shown activity against various pathogens, including Mycobacterium abscessus, by targeting DNA gyrase. nih.gov However, without direct testing of 1-(3-Chloropropyl)piperidine-4-carboxamide, its efficacy against bacterial or fungal strains remains unknown.

Analgesic Effects in Preclinical Models

Detailed preclinical studies on the analgesic effects of 1-(3-Chloropropyl)piperidine-4-carboxamide have not been reported in the available literature. The piperidine scaffold is a common feature in many analgesic compounds, but specific data from established preclinical models of pain (e.g., hot plate, tail-flick, or writhing tests) for this particular compound could not be located. Therefore, its potential as an analgesic agent is yet to be determined.

Anti-Inflammatory Potential

The anti-inflammatory potential of 1-(3-Chloropropyl)piperidine-4-carboxamide has not been specifically documented in preclinical research. While various piperidine derivatives have been investigated for their ability to modulate inflammatory pathways, no studies detailing the effects of this specific compound on inflammation models, such as carrageenan-induced paw edema or cytokine production assays, are publicly accessible.

Antioxidant Activity

There is no available research data on the antioxidant activity of 1-(3-Chloropropyl)piperidine-4-carboxamide. General studies on other piperidine derivatives have explored their potential to scavenge free radicals or inhibit oxidative stress. researchgate.netinnovareacademics.in However, specific assays (e.g., DPPH, ABTS, or cellular antioxidant assays) have not been reported for 1-(3-Chloropropyl)piperidine-4-carboxamide, leaving its antioxidant capacity uncharacterized.

Structure Activity Relationship Sar Studies and Rational Design

Systematic Structural Modifications of the 1-(3-Chloropropyl)piperidine-4-carboxamide Scaffold

Systematic structural modifications of the 1-(3-chloropropyl)piperidine-4-carboxamide scaffold have been a key strategy in the development of potent and selective ligands for various biological targets. Research has shown that even minor alterations to this core structure can lead to significant changes in pharmacological activity. For instance, the modification of the piperidine (B6355638) ring, the carboxamide group, and the N-alkyl substituent has been explored to optimize binding affinity and selectivity.

One area of focus has been the replacement of the piperidine ring with other cyclic amines to investigate the impact of ring size and conformation on activity. Additionally, the carboxamide moiety has been a target for modification, with studies exploring the effects of N-substitution or its replacement with other functional groups like esters or ketones. These systematic approaches allow researchers to map the pharmacophore and identify the key structural features required for biological activity.

Influence of the 3-Chloropropyl Chain on Biological Activity and Selectivity

The 3-chloropropyl chain attached to the piperidine nitrogen plays a significant role in the biological activity and selectivity of 1-(3-chloropropyl)piperidine-4-carboxamide and related compounds. This chain can act as a reactive electrophile, capable of forming a covalent bond with a nucleophilic residue in the target protein. This covalent interaction can lead to irreversible inhibition, which can be advantageous in certain therapeutic contexts, providing prolonged duration of action.

The length and nature of the N-alkyl chain are critical determinants of potency and selectivity. Studies on related compounds have shown that variations in chain length can significantly alter the binding affinity for the target receptor. For example, in a series of N-substituted piperidine derivatives, the optimal chain length for achieving high affinity was found to be specific to the target. The presence of the terminal chlorine atom on the propyl chain of 1-(3-chloropropyl)piperidine-4-carboxamide is a key feature that can be exploited for targeted covalent modification of biological macromolecules.

Role of the Piperidine-4-carboxamide Moiety in Target Binding

The piperidine-4-carboxamide moiety is a crucial component for the target binding of this class of compounds. The carboxamide group can participate in hydrogen bonding interactions with amino acid residues in the binding pocket of the target protein. These hydrogen bonds are often critical for anchoring the ligand in the correct orientation for optimal binding. The nitrogen and oxygen atoms of the amide can act as hydrogen bond acceptors, while the amide N-H group can act as a hydrogen bond donor.

Effects of Substitutions on the Piperidine Ring and Peripheral Moieties on SAR

Substitutions on the piperidine ring and peripheral moieties of the 1-(3-chloropropyl)piperidine-4-carboxamide scaffold have a profound impact on the structure-activity relationship (SAR). The introduction of substituents on the piperidine ring can influence the molecule's conformation, lipophilicity, and steric profile, all of which can affect its binding affinity and selectivity. For example, the addition of a methyl group to the piperidine ring can alter its preferred conformation, which may lead to a more favorable or unfavorable interaction with the target.

Furthermore, modifications to the carboxamide group, such as N-alkylation or N-arylation, can introduce additional interaction points with the target protein. These peripheral moieties can be tailored to exploit specific features of the binding pocket, leading to enhanced potency and selectivity. The systematic exploration of these substitutions is a common strategy in medicinal chemistry to fine-tune the pharmacological properties of a lead compound.

| Modification | Position | Effect on Activity |

| Methylation | Piperidine Ring | Alters conformation, potentially improving binding |

| N-alkylation | Carboxamide | Introduces new interaction points |

| N-arylation | Carboxamide | Can enhance binding through pi-stacking interactions |

Stereochemical Impact on Biological Activity in Piperidine Scaffolds

Stereochemistry plays a critical role in the biological activity of molecules containing piperidine scaffolds. The three-dimensional arrangement of atoms in a molecule can significantly affect its ability to bind to a chiral biological target, such as a receptor or enzyme. In the case of substituted piperidine rings, the presence of chiral centers can lead to the existence of enantiomers or diastereomers, which may exhibit different pharmacological properties.

It has been well-established that different stereoisomers of a drug can have different potencies, selectivities, and even different mechanisms of action. For instance, one enantiomer may bind with high affinity to the target receptor, while the other may be inactive or bind to a different receptor altogether. Therefore, the control of stereochemistry during the synthesis of piperidine-containing compounds is of utmost importance in drug discovery and development to ensure the desired therapeutic effect and minimize off-target activities.

Advanced Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic structure and energetics of a molecule. These methods are crucial for understanding molecular stability, reactivity, and spectroscopic properties from first principles.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. By calculating the optimized molecular geometry of 1-(3-Chloropropyl)piperidine-4-carboxamide, DFT can predict its three-dimensional conformation, including the characteristic chair conformation of the piperidine (B6355638) ring. researchgate.net

This optimized structure serves as the basis for predicting various spectroscopic parameters. For instance, theoretical vibrational frequencies can be calculated and correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed to compare with experimental data, helping to confirm the molecular structure. scispace.com

Furthermore, DFT calculations yield critical electronic properties that govern reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. scielo.br A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule, which is crucial for understanding potential intermolecular interactions. scielo.br

Table 1: Representative DFT-Calculated Properties for Piperidine Derivatives This table is illustrative, based on typical values found in DFT studies of similar compounds.

| Calculated Parameter | Description | Typical Value/Insight |

| Optimized Geometry | Lowest energy 3D structure | Piperidine ring in chair conformation. |

| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Difference between LUMO and HOMO energies | Indicator of chemical stability. |

| Dipole Moment | Measure of molecular polarity | Influences solubility and intermolecular forces. |

| MEP Map | Visualization of charge distribution | Identifies sites for H-bonding and other interactions. |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are statistical modeling techniques that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in predicting the activity of novel compounds and guiding the design of more potent molecules.

In a 2D-QSAR study involving 1-(3-Chloropropyl)piperidine-4-carboxamide, a dataset of its analogs with varying substituents would be required, along with their measured biological activities against a specific target. Various molecular descriptors, which are numerical representations of chemical information, would be calculated for each molecule. These can include physicochemical properties (e.g., logP for lipophilicity), electronic descriptors (e.g., Hammett constants), and topological indices that describe molecular size and branching. mdpi.com

Using statistical methods like Multiple Linear Regression (MLR), a linear equation is developed to correlate these descriptors with biological activity. The robustness and predictive power of the resulting model are rigorously assessed through internal and external validation techniques to ensure its reliability. nih.gov

3D-QSAR methods extend the analysis by considering the three-dimensional properties of molecules. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the most widely used 3D-QSAR techniques. researchgate.netnih.gov These methods require the structural alignment of the molecules in the dataset, which is often based on a common scaffold.

For a series of 1-(3-Chloropropyl)piperidine-4-carboxamide analogs, CoMFA calculates steric and electrostatic interaction fields around each molecule, while CoMSIA additionally evaluates hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. researchgate.net The resulting field values are then correlated with biological activity using partial least squares (PLS) analysis.

The output of a 3D-QSAR study is often visualized as contour maps. These maps highlight regions in 3D space where specific properties are favorable or unfavorable for activity. researchgate.net For example, a green contour in a CoMFA steric map might indicate that bulky substituents are favored in that region, while a blue contour in an electrostatic map could show where positive charges enhance activity. This information is invaluable for identifying the key pharmacophoric features required for biological activity and for designing new, more potent inhibitors. researchgate.netresearchgate.net

Table 2: Typical Statistical Validation Parameters for 3D-QSAR Models This table is illustrative, based on values from QSAR studies on piperidine carboxamide derivatives. researchgate.net

| Parameter | Description | Acceptable Value |

| q² (or r²cv) | Cross-validated correlation coefficient | > 0.5 |

| r²ncv | Non-cross-validated correlation coefficient | > 0.6 |

| r²pred | Predictive correlation coefficient for the external test set | > 0.6 |

| F-statistic | Measure of statistical significance of the model | High value |

| Standard Error of Estimate (SEE) | Measure of the model's accuracy | Low value |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a biological target, such as a protein or enzyme, to form a stable complex. nih.gov This method is fundamental for understanding the molecular basis of drug action and for structure-based drug design.

In a molecular docking study, a 3D model of 1-(3-Chloropropyl)piperidine-4-carboxamide would be placed into the binding site of a target receptor. An algorithm then samples numerous possible conformations and orientations of the ligand, scoring them based on the strength of the predicted intermolecular interactions. proquest.com

The results of a docking simulation can reveal the most likely binding mode of the compound. This includes identifying key amino acid residues in the target's active site that interact with the ligand. researchgate.net Specific interactions, such as hydrogen bonds between the carboxamide group and polar residues, or hydrophobic interactions involving the piperidine ring and the chloropropyl chain, can be characterized in detail. nih.gov The docking score, an estimate of the binding affinity, helps in ranking different ligands and prioritizing them for further experimental evaluation. proquest.com This detailed characterization of ligand-target interactions is critical for explaining the mechanism of action and for designing modifications to improve binding potency and selectivity. researchgate.net

Table 3: Hypothetical Molecular Docking Results for 1-(3-Chloropropyl)piperidine-4-carboxamide This table is illustrative, based on typical interactions observed for piperidine carboxamides.

| Parameter | Description |

| Target Receptor | e.g., Anaplastic Lymphoma Kinase (ALK) |

| Binding Energy (kcal/mol) | Estimated strength of the ligand-receptor interaction |

| Key Interacting Residues | Amino acids in the binding pocket forming interactions |

| Hydrogen Bonds | e.g., Carboxamide NH₂ with Aspartic Acid backbone |

| Hydrophobic Interactions | e.g., Piperidine ring with Leucine, Valine side chains |

| Other Interactions | e.g., Halogen bond from Chlorine with an electron donor |

In Silico Prediction of Potential Biological Targets

The initial step in characterizing the pharmacological potential of a novel compound like 1-(3-Chloropropyl)piperidine-4-carboxamide involves identifying its likely biological targets. In silico target prediction methods leverage the principle of chemical similarity, suggesting that molecules with similar structures are likely to interact with similar proteins. clinmedkaz.org Various web-based tools and computational algorithms are employed for this purpose, each with its own underlying methodology.

One widely used approach is ligand-based target prediction, which involves comparing the structure of the query molecule to a database of compounds with known biological activities. Web servers such as SwissTargetPrediction utilize 2D and 3D similarity measures to identify proteins that are known to bind molecules with structural features similar to 1-(3-Chloropropyl)piperidine-4-carboxamide. clinmedkaz.orgclinmedkaz.org The output of such analyses is typically a ranked list of potential targets, with the most probable targets appearing at the top. For piperidine derivatives, a wide range of potential targets can be identified, including enzymes, G-protein coupled receptors (GPCRs), ion channels, and transporters. clinmedkaz.orgclinmedkaz.org

Another complementary method is the Prediction of Activity Spectra for Substances (PASS), which predicts a broad spectrum of biological activities based on the structural formula of a compound. clinmedkaz.orgclinmedkaz.org The PASS algorithm analyzes the structure of 1-(3-Chloropropyl)piperidine-4-carboxamide and compares it to a vast training set of biologically active substances to generate a list of probable biological effects, such as enzymatic inhibition or receptor antagonism. clinmedkaz.org

The unique combination of a piperidine ring, a carboxamide group, and a chloropropyl chain in 1-(3-Chloropropyl)piperidine-4-carboxamide provides a distinct chemical fingerprint for these predictive models. For instance, the piperidine scaffold is a common motif in many centrally active agents, suggesting potential interactions with neurological targets. researchgate.netresearchgate.net Studies on various piperidine-4-carboxamide derivatives have revealed activities such as dopamine (B1211576) reuptake inhibition and analgesic effects, indicating the potential for this class of compounds to interact with targets within the central nervous system. researchgate.net Furthermore, other research has identified piperidine carboxamides as potential inhibitors of enzymes like the anaplastic lymphoma kinase (ALK) and the proteasome of Plasmodium falciparum. researchgate.netnih.gov

A hypothetical summary of potential target classes for piperidine derivatives, based on computational predictions from the literature, is presented in the table below.

| Potential Target Class | Rationale based on Piperidine Derivatives | Potential Therapeutic Area |

| G-Protein Coupled Receptors (GPCRs) | The piperidine moiety is a common scaffold in ligands for various GPCRs, including opioid and sigma receptors. nih.govtandfonline.com | Pain management, Neuropsychiatric disorders |

| Ion Channels | Piperidine-containing compounds have been shown to modulate the activity of various ion channels. clinmedkaz.org | Cardiovascular diseases, Neurological disorders |

| Enzymes | Derivatives of piperidine carboxamide have been investigated as inhibitors of kinases and proteases. researchgate.netnih.gov | Oncology, Infectious diseases |

| Transporters | The structural features may allow for interaction with neurotransmitter transporters like the dopamine transporter. researchgate.net | Neurological and psychiatric disorders |

It is crucial to note that these in silico predictions are probabilistic and require experimental validation to confirm any biological activity. clinmedkaz.org

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Once potential biological targets are identified, molecular dynamics (MD) simulations provide a powerful computational microscope to visualize the dynamic interactions between 1-(3-Chloropropyl)piperidine-4-carboxamide and its putative protein targets at an atomic level. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of how the compound behaves over time in a simulated physiological environment. mdpi.com

Conformational Analysis:

The biological activity of a small molecule is intrinsically linked to its three-dimensional shape or conformation. The piperidine ring in 1-(3-Chloropropyl)piperidine-4-carboxamide typically adopts a chair conformation. benthamdirect.comnih.gov However, the orientation of its substituents (the 3-chloropropyl group at the nitrogen and the carboxamide group at the 4-position) can vary. Conformational analysis through MD simulations can explore the energetically favorable conformations of the molecule in solution and within a protein's binding site. mdpi.comwesternsydney.edu.au Understanding the preferred conformations is critical, as only specific spatial arrangements of atoms may be able to productively interact with a biological target. nih.gov Factors such as steric hindrance and intramolecular interactions, as well as the influence of the solvent, play a significant role in determining the conformational landscape of the molecule. nih.govwesternsydney.edu.au

Binding Stability:

A key application of MD simulations in drug discovery is to assess the stability of a ligand-protein complex. nih.gov After docking 1-(3-Chloropropyl)piperidine-4-carboxamide into the binding site of a predicted target, an MD simulation can be performed on the entire complex. nih.gov By analyzing the trajectory of the simulation, researchers can determine whether the compound remains stably bound or if it dissociates from the binding pocket. nih.govresearchgate.net

Several metrics are commonly used to evaluate binding stability from MD simulations:

| Metric | Description | Indication of Stability |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions of the ligand and protein from their initial docked pose over time. | A low and stable RMSD value for the ligand suggests it remains in its initial binding mode. nih.gov |

| Root Mean Square Fluctuation (RMSF) | Indicates the fluctuation of individual amino acid residues in the protein or atoms in the ligand. | Lower RMSF values for residues in the binding pocket can indicate a stable interaction with the ligand. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the protein over the course of the simulation. | The persistence of key hydrogen bonds throughout the simulation is a strong indicator of stable binding. |

| Binding Free Energy Calculations | Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy of the complex. | A more negative binding free energy suggests a more stable and favorable interaction. researchgate.net |

For example, MD simulations of other piperidine derivatives have been used to confirm stable binding within the active sites of enzymes and receptors, supported by the analysis of RMSD and hydrogen bonding patterns. researchgate.net These simulations can reveal crucial amino acid residues that form key interactions with the ligand, providing valuable information for future structure-based drug design and optimization. nih.gov The insights gained from MD simulations on the conformational preferences and binding stability of 1-(3-Chloropropyl)piperidine-4-carboxamide would be instrumental in prioritizing it for further preclinical development.

Analytical Methodologies for Characterization and Biological Sample Analysis

Spectroscopic Techniques for Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of "1-(3-Chloropropyl)piperidine-4-carboxamide." By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within the molecule.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons and their neighboring environments. For "1-(3-Chloropropyl)piperidine-4-carboxamide," the spectrum would exhibit characteristic signals for the protons on the piperidine (B6355638) ring, the chloropropyl chain, and the carboxamide group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen, chlorine, and carbonyl groups.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy is used to determine the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum of "1-(3-Chloropropyl)piperidine-4-carboxamide" would show distinct peaks for each carbon atom in the piperidine ring, the chloropropyl side chain, and the carboxamide functional group. The chemical shifts of the ring carbons are particularly sensitive to the nature of the N-alkyl substituent.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and carbons, further confirming the molecular structure. These experiments are invaluable for assigning the specific signals of the piperidine ring protons and carbons.

Illustrative ¹H NMR Spectral Data for a Related Piperidine Structure

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-2eq, H-6eq | 3.47 | dt | J = 13.3, 4.4 |

| H-2ax, H-6ax | 3.24 | td | J = 11.5, 3.8 |

| H-4 | 2.63 | tt | J = 10.2, 5.1 |

Note: This data is for N,N-ethylmethyl-piperidine-4-carboxylic acid and serves as an example of typical chemical shifts for a substituted piperidine ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Purity

High-Resolution Mass Spectrometry (HRMS) is a critical technique for accurately determining the molecular weight of "1-(3-Chloropropyl)piperidine-4-carboxamide" and confirming its elemental composition. HRMS provides a highly precise mass measurement, which can be used to deduce the molecular formula and assess the purity of the compound. This technique is particularly useful in distinguishing the target compound from impurities with similar retention times in chromatography.

Infrared (IR) Spectroscopy for Functional Group Verification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of "1-(3-Chloropropyl)piperidine-4-carboxamide" would display characteristic absorption bands that confirm its structure. Key expected vibrational frequencies include the C=O stretch of the carboxamide group and the N-H stretches of the primary amide.

Expected IR Absorption Bands for 1-(3-Chloropropyl)piperidine-4-carboxamide

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| Carboxamide C=O stretch | ~1650 |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation, identification, and quantification of "1-(3-Chloropropyl)piperidine-4-carboxamide," especially within complex mixtures or biological samples.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally unstable compounds like "1-(3-Chloropropyl)piperidine-4-carboxamide." A reversed-phase HPLC method would likely be employed for its analysis.

A selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of a structurally related compound, 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl. researchgate.net This methodology can be adapted for "1-(3-Chloropropyl)piperidine-4-carboxamide." Such a method would likely involve a C18 column and a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer (such as ammonium (B1175870) acetate). researchgate.net The use of a mass spectrometer as a detector provides high selectivity and sensitivity, allowing for quantification at very low levels. researchgate.net

Example HPLC Method Parameters for a Related Compound

| Parameter | Condition |

|---|---|

| Column | C18 symmetry (100 mm x 4.6 mm, 3.5 µm) |

| Mobile Phase | 5.0 mM Ammonium Acetate (B1210297) : Acetonitrile (B52724) (30:70, v/v) |

| Detection | Tandem Mass Spectrometry (MS/MS) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While "1-(3-Chloropropyl)piperidine-4-carboxamide" itself may have limited volatility due to the polar carboxamide group, GC-MS could be applicable for the analysis of related impurities or degradation products that are more volatile. For instance, studies on the metabolism of piperazine-derived drugs have successfully utilized GC-MS. nih.gov Derivatization techniques can also be employed to increase the volatility of the analyte, making it amenable to GC-MS analysis.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing both retention time and mass spectral data for confident compound identification. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical tool for the trace-level quantification of small molecules in complex mixtures due to its high sensitivity and selectivity. europeanpharmaceuticalreview.com This technique combines the separation capabilities of liquid chromatography with the precise detection and structural elucidation provided by tandem mass spectrometry. nih.gov For a compound like 1-(3-Chloropropyl)piperidine-4-carboxamide, an LC-MS/MS method would typically involve a reversed-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer. europeanpharmaceuticalreview.com

The separation is commonly achieved using a C18 column, which separates compounds based on their hydrophobicity. nih.gov The mobile phase often consists of a mixture of an aqueous component (like water with a small amount of formic acid or ammonium acetate to improve ionization) and an organic solvent (typically acetonitrile or methanol). nih.govresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the efficient separation of the target analyte from other components in the sample.

Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI) in the positive ion mode, as the piperidine nitrogen is readily protonated. drugtargetreview.com The mass spectrometer then isolates the parent ion (precursor ion) of 1-(3-Chloropropyl)piperidine-4-carboxamide based on its mass-to-charge ratio (m/z). This isolated ion is then fragmented in a collision cell, and specific fragment ions (product ions) are detected. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity, allowing for the accurate quantification of the compound even at very low concentrations. europeanpharmaceuticalreview.com

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of a Small Molecule Amine

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Chromatography | ||

| Column | C18, 2.1 x 50 mm, 1.8 µm | Reversed-phase separation based on hydrophobicity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component of the mobile phase. |

| Flow Rate | 0.4 mL/min | To move the mobile phase through the column. |

| Column Temperature | 40 °C | To ensure reproducible retention times. |

| Injection Volume | 5 µL | The amount of sample introduced into the system. |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | To generate positively charged ions from the analyte. |

| Capillary Voltage | 3.5 kV | To facilitate the electrospray process. |

| Source Temperature | 150 °C | To aid in desolvation of the droplets. |

| Desolvation Temp. | 400 °C | To evaporate the solvent from the ions. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | For selective and sensitive quantification. |

| Precursor Ion (Q1) | [M+H]⁺ of the analyte | The mass of the intact, protonated molecule. |

This table presents hypothetical yet representative parameters for the development of an LC-MS/MS method for a small molecule amine like 1-(3-Chloropropyl)piperidine-4-carboxamide, based on established analytical principles.

Hydrophilic Interaction Liquid Chromatography (HILIC) Coupled with MS/MS

For highly polar compounds that show poor retention on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a valuable alternative. nih.govlongdom.org HILIC utilizes a polar stationary phase (such as silica (B1680970) or amide-bonded silica) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile. amsbiopharma.comsigmaaldrich.com A thin aqueous layer is formed on the surface of the stationary phase, and the separation is based on the partitioning of the polar analyte between this aqueous layer and the bulk organic mobile phase. sigmaaldrich.com

Given the polar nature of the piperidine and carboxamide functionalities, 1-(3-Chloropropyl)piperidine-4-carboxamide is a suitable candidate for HILIC analysis. lcms.cz This technique is particularly advantageous when coupled with mass spectrometry because the high organic content of the mobile phase facilitates efficient desolvation and ionization in the ESI source, often leading to enhanced sensitivity compared to reversed-phase chromatography. thermofisher.comchromatographyonline.com

A typical HILIC-MS/MS method would involve a polar stationary phase, such as an amide or silica-based column. thermofisher.com The mobile phase would consist of a high percentage of acetonitrile with a smaller amount of an aqueous buffer, such as ammonium formate (B1220265) or ammonium acetate, to control the pH and ionic strength. sigmaaldrich.com Gradient elution in HILIC is achieved by increasing the proportion of the aqueous component to elute the more polar analytes. nih.gov

Table 2: Representative HILIC-MS/MS Conditions for Polar Analyte Separation

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Chromatography | ||

| Column | Amide, 2.1 x 100 mm, 1.7 µm | Polar stationary phase for retaining hydrophilic compounds. |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3 | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile | Organic component of the mobile phase. |

| Flow Rate | 0.3 mL/min | To move the mobile phase through the column. |

| Column Temperature | 35 °C | To ensure reproducible retention times. |

| Injection Volume | 2 µL | The amount of sample introduced into the system. |

| Mass Spectrometry | ||

| Ionization Mode | ESI, Positive | To generate positively charged ions from the analyte. |

| Capillary Voltage | 4.0 kV | To facilitate the electrospray process. |

| Source Temperature | 120 °C | To aid in desolvation of the droplets. |

| Desolvation Temp. | 350 °C | To evaporate the solvent from the ions. |

| Detection Mode | MRM | For selective and sensitive quantification. |

| Precursor Ion (Q1) | [M+H]⁺ of the analyte | The mass of the intact, protonated molecule. |

This table outlines plausible parameters for a HILIC-MS/MS method for the analysis of a polar compound like 1-(3-Chloropropyl)piperidine-4-carboxamide, derived from general practices in the field. avantorsciences.com

Immunochemical Assays for Detection in Complex Biological Matrices

Immunochemical assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are analytical techniques based on the highly specific binding between an antibody and its target antigen. tandfonline.com For small molecules like 1-(3-Chloropropyl)piperidine-4-carboxamide, which are generally not immunogenic on their own, a competitive immunoassay format is typically employed. nih.govresearchgate.net

The development of such an assay would first require the synthesis of a hapten. This involves chemically modifying the target molecule to allow it to be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). This hapten-carrier conjugate is then used to immunize an animal to produce antibodies that can specifically recognize the small molecule.

In a competitive ELISA, a known amount of a labeled version of the target molecule (or a derivative) competes with the unlabeled molecule in the sample for a limited number of antibody binding sites. drugtargetreview.com The amount of signal generated by the labeled molecule is inversely proportional to the concentration of the target molecule in the sample. While immunochemical assays can offer high throughput and cost-effectiveness, their development can be time-consuming, and cross-reactivity with structurally similar molecules can be a challenge. Currently, there are no commercially available immunochemical assays specifically for 1-(3-Chloropropyl)piperidine-4-carboxamide.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for structural confirmation of 1-(3-Chloropropyl)piperidine-4-carboxamide?

- Methodological Answer : Use 1H and 13C NMR to confirm proton and carbon environments, particularly distinguishing the chloropropyl and carboxamide groups. Compare experimental shifts with computational predictions (e.g., density functional theory). High-resolution mass spectrometry (HRMS) validates molecular weight and purity (>99.8%) . For stereochemical analysis, 2D NMR (COSY, NOESY) resolves spatial relationships between protons. IR spectroscopy verifies carboxamide C=O and N-H stretches (~1650 cm⁻¹ and ~3300 cm⁻¹, respectively).

Q. How can researchers assess the purity of this compound post-synthesis?

- Methodological Answer : Employ reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% trifluoroacetic acid) for baseline separation of impurities. Retention times and peak areas quantify purity. Thin-layer chromatography (TLC) using silica gel plates (ethyl acetate:hexane = 3:7) provides rapid qualitative assessment. For absolute purity, combine with elemental analysis (C, H, N, Cl) to confirm stoichiometry .

Q. What solvent systems are optimal for recrystallizing 1-(3-Chloropropyl)piperidine-4-carboxamide?

- Methodological Answer : Solubility screening in ethanol/water mixtures (e.g., 70:30 v/v) at elevated temperatures followed by slow cooling yields high-purity crystals. For chlorinated analogs, dichloromethane/hexane mixtures (1:5) are effective. Monitor crystallization via polarized light microscopy to ensure polymorph consistency .

Advanced Research Questions

Q. How can regioselectivity challenges during the alkylation of piperidine-4-carboxamide be addressed?

- Methodological Answer : Optimize reaction conditions using sodium methoxide (NaOCH3) in ethanol to enhance nucleophilicity at the piperidine nitrogen. Control temperature (0–5°C) to minimize over-alkylation. Protecting group strategies (e.g., tert-butoxycarbonyl, Boc) for the carboxamide moiety prevent unwanted side reactions. Monitor intermediates via LC-MS to track regioselectivity .

Q. What strategies resolve discrepancies between computational and experimental conformational data?

- Methodological Answer : Perform X-ray crystallography to determine the crystal structure and compare bond angles/torsion angles with molecular dynamics simulations . For flexible chloropropyl chains, variable-temperature NMR (VT-NMR) identifies dominant conformers in solution. Cross-validate with DFT-based geometry optimization using Gaussian or ORCA software .

Q. How can researchers evaluate the compound’s bioactivity using structural analogs?

- Methodological Answer : Design competitive binding assays against relevant receptors (e.g., dopamine or cannabinoid receptors) based on structural similarity to known ligands . Use surface plasmon resonance (SPR) to measure binding kinetics. For enzyme inhibition studies (e.g., viral proteases), employ fluorescence-based activity assays with fluorogenic substrates, referencing inhibition mechanisms of piperidine-carboxamide derivatives .

Q. What experimental designs mitigate byproduct formation during chloropropyl group introduction?

- Methodological Answer : Use Schlenk techniques under inert atmospheres to prevent hydrolysis of chloropropyl intermediates. Employ Dean-Stark traps for azeotropic removal of water in nucleophilic substitutions. Optimize stoichiometry (1.2–1.5 equivalents of 3-chloropropyl chloride) and reaction time (4–6 hrs) to minimize di-alkylation .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data between batches?

- Methodological Answer : Conduct heteronuclear single quantum coherence (HSQC) to correlate 1H-13C signals and identify unexpected couplings. Test for residual solvents (e.g., DMSO, ethanol) via DEPT-135 NMR . If stereoisomers are suspected, use chiral HPLC (Chiralpak IA column) with heptane/isopropanol eluents to separate enantiomers .

Q. What explains variability in melting points reported for this compound?

- Methodological Answer : Polymorphism or hydrate/solvate formation can alter melting points. Characterize thermal behavior via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) . For hydrates, use Karl Fischer titration to quantify water content. Cross-reference with single-crystal X-ray diffraction to correlate lattice packing with thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.